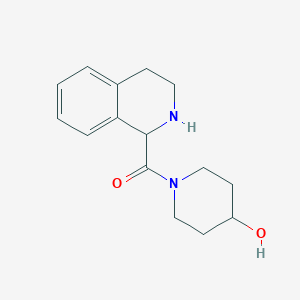![molecular formula C17H21NO3 B7588665 3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid is a chemical compound that has been of great interest to scientists due to its potential use in scientific research. This compound is commonly referred to as PPAP and is a derivative of piperidine. PPAP has been found to have various biochemical and physiological effects that make it a promising candidate for research in various fields.
作用機序
PPAP has been found to act on various receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. It has been found to increase the release of dopamine in the brain, which may contribute to its anti-tumor and anti-inflammatory effects. PPAP has also been found to modulate the activity of the sigma-1 receptor, which may contribute to its potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
PPAP has been found to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its anti-tumor and anti-inflammatory effects. PPAP has also been found to have anti-oxidant effects, which may help protect cells from damage caused by free radicals. Additionally, PPAP has been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
PPAP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. However, PPAP also has some limitations. It is a relatively new compound, and there is still much that is unknown about its properties and potential uses. Additionally, more research is needed to determine the optimal dosage and administration method for PPAP.
将来の方向性
There are many potential future directions for research on PPAP. One area of interest is the potential therapeutic effects of PPAP in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration method for PPAP. Further studies are also needed to determine the potential side effects of PPAP and to ensure its safety for use in humans. Overall, PPAP is a promising compound with many potential applications in scientific research.
合成法
PPAP can be synthesized using various methods, one of which is the Stille coupling reaction. This reaction involves the coupling of a stannylated piperidine derivative with an aryl halide in the presence of a palladium catalyst. Another method involves the reaction of piperidine with phenylacetic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
科学的研究の応用
PPAP has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. PPAP has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(10-8-14-5-2-1-3-6-14)18-12-4-7-15(13-18)9-11-17(20)21/h1-3,5-6,8,10,15H,4,7,9,11-13H2,(H,20,21)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHYQKGWCMUCRL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)


![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)
![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)

![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)
![3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)
![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)